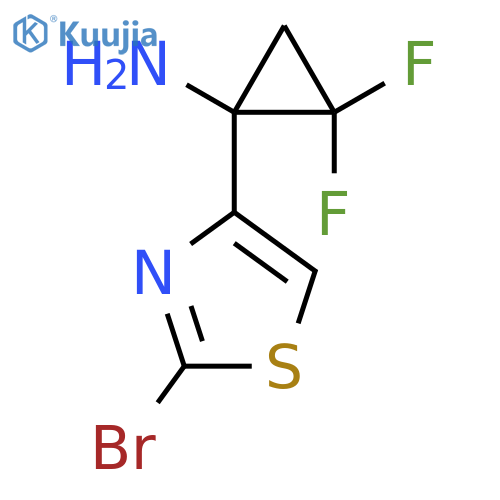Cas no 2228736-94-3 (1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine)

2228736-94-3 structure
商品名:1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine
- EN300-1950431
- 2228736-94-3
-
- インチ: 1S/C6H5BrF2N2S/c7-4-11-3(1-12-4)5(10)2-6(5,8)9/h1H,2,10H2
- InChIKey: FGUWDEOVFZMMHT-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(=CS1)C1(CC1(F)F)N
計算された属性
- せいみつぶんしりょう: 253.93249g/mol
- どういたいしつりょう: 253.93249g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1950431-1.0g |
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |
2228736-94-3 | 1g |
$1729.0 | 2023-05-31 | ||
| Enamine | EN300-1950431-0.1g |
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |
2228736-94-3 | 0.1g |
$1521.0 | 2023-09-17 | ||
| Enamine | EN300-1950431-1g |
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |
2228736-94-3 | 1g |
$1729.0 | 2023-09-17 | ||
| Enamine | EN300-1950431-2.5g |
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |
2228736-94-3 | 2.5g |
$3389.0 | 2023-09-17 | ||
| Enamine | EN300-1950431-10.0g |
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |
2228736-94-3 | 10g |
$7435.0 | 2023-05-31 | ||
| Enamine | EN300-1950431-5g |
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |
2228736-94-3 | 5g |
$5014.0 | 2023-09-17 | ||
| Enamine | EN300-1950431-10g |
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |
2228736-94-3 | 10g |
$7435.0 | 2023-09-17 | ||
| Enamine | EN300-1950431-0.5g |
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |
2228736-94-3 | 0.5g |
$1660.0 | 2023-09-17 | ||
| Enamine | EN300-1950431-0.05g |
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |
2228736-94-3 | 0.05g |
$1452.0 | 2023-09-17 | ||
| Enamine | EN300-1950431-5.0g |
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |
2228736-94-3 | 5g |
$5014.0 | 2023-05-31 |
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine 関連文献
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
2228736-94-3 (1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine) 関連製品
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量